molecular formula C15H19N3O4 B13202986 tert-Butyl 7'-nitro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

tert-Butyl 7'-nitro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

Cat. No.: B13202986
M. Wt: 305.33 g/mol
InChI Key: DWYAOHSXDMKXKZ-UHFFFAOYSA-N
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Description

tert-Butyl 7'-nitro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a spirocyclic azetidine derivative featuring a nitro-substituted indole moiety.

Properties

Molecular Formula

C15H19N3O4

Molecular Weight

305.33 g/mol

IUPAC Name

tert-butyl 7-nitrospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate

InChI

InChI=1S/C15H19N3O4/c1-14(2,3)22-13(19)17-8-15(9-17)7-16-12-10(15)5-4-6-11(12)18(20)21/h4-6,16H,7-9H2,1-3H3

InChI Key

DWYAOHSXDMKXKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cycloaddition and Ring Contraction Methods

  • A notable approach to spirocyclic oxindoles involves 1,3-dipolar cycloaddition of diazo compounds or ylides to 3-ylideneoxindoles, followed by ring contraction to form the spirocyclic cyclopropane or azetidine rings with high stereoselectivity.
  • Photocatalyzed [2+2] cycloadditions of 3-ylideneoxindoles with α,β-unsaturated aldehydes have also been used to access bispirooxindole cyclobutanes, demonstrating the versatility of cycloaddition strategies for spirocycle formation.

Azetidine Ring Installation

  • The azetidine ring (4-membered nitrogen heterocycle) is often introduced via nucleophilic substitution of halogenated azetidine precursors or cyclization of amino alcohol intermediates.
  • tert-Butyl 3-bromoazetidine-1-carboxylate is a common intermediate used for azetidine installation. It can be synthesized in high yield by bromination and subsequent protection steps.
  • This intermediate reacts with nucleophiles such as phenols or amines under basic conditions (e.g., potassium carbonate in DMF at 60°C) to form azetidine-substituted products with excellent yields (up to 100% reported).

Introduction of the tert-Butyl Carbamate Protecting Group

  • The tert-butyl carbamate group (Boc) is typically introduced by treating amine-containing intermediates with di-tert-butyldicarbonate (Boc2O) under mild basic conditions (pH 7, room temperature) in aqueous-organic mixtures.
  • For example, amino alcohol hydrochloride salts have been converted to their Boc-protected derivatives in toluene/water mixtures at 25°C over 3 hours with yields around 68% and high diastereomeric purity.

Example Synthetic Route (Hypothetical Based on Literature)

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Nitration of indole Indole + HNO3 / Ac2O, low temp 70-80 Introduces nitro at 7-position
2 Formation of 3-ylideneoxindole Condensation with aldehyde 75-85 Precursor for cycloaddition
3 1,3-Dipolar cycloaddition Diazo compound + 3-ylideneoxindole, catalyst 60-90 Forms spirocyclic core
4 Ring contraction to azetidine NCS or NBS mediated 50-70 Converts cyclopropane to azetidine
5 Boc protection Boc2O, NaOH, toluene/water, 25°C, 3h ~68 Protects amine as tert-butyl carbamate

Analytical and Purification Methods

  • Purification typically involves silica gel chromatography using gradients of ethyl acetate and heptane.
  • Characterization is performed by NMR spectroscopy, mass spectrometry, and HPLC to confirm purity and stereochemistry.
  • Diastereomeric ratios are monitored by HPLC, with some methods achieving >95:5 selectivity.

Research Findings and Notes

  • Stereoselectivity is a key challenge in the synthesis of spirocyclic azetidine-indole compounds. Organocatalytic and photocatalytic methods have been developed to improve selectivity and yield.
  • The stability of azetidine rings is lower compared to larger rings, requiring mild reaction conditions to avoid ring opening or decomposition.
  • The use of tert-butyl carbamate as a protecting group is advantageous due to its stability under various conditions and facile removal when necessary.
  • Nitro substituents on the indole ring enhance biological activity but require careful synthetic handling due to their electron-withdrawing nature.

Summary Table of Key Preparation Methods

Preparation Aspect Method Reagents/Conditions Yield/Selectivity References
Spirocyclic core formation 1,3-Dipolar cycloaddition + ring contraction Diazo compounds, NCS/NBS 50-90%
Azetidine ring installation Nucleophilic substitution with 3-bromoazetidine K2CO3, DMF, 60°C Up to 100%
Boc protection Boc2O, NaOH, toluene/water, 25°C ~68%, high diastereoselectivity
Nitro group introduction Electrophilic aromatic substitution HNO3/Ac2O, low temp 70-80%

Chemical Reactions Analysis

tert-Butyl 7’-nitro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the conditions and reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

    Cycloaddition: The azetidine ring can participate in cycloaddition reactions, forming larger ring systems or fused heterocycles.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogenation catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents on the indole and azetidine rings.

Scientific Research Applications

tert-Butyl 7’-nitro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of new materials with specific properties, such as polymers or advanced composites.

Mechanism of Action

The mechanism by which tert-Butyl 7’-nitro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the spirocyclic structure can influence the compound’s binding affinity to various biological targets. The azetidine ring may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Key Observations :

  • Nitro vs.
  • Ring Systems : Spiroazetidine-indole systems (target compound) exhibit greater rigidity than spiro-pyrazolone (1j) or furopyrimidine (7e) derivatives, which may enhance target selectivity .

Research Implications and Limitations

  • Gaps in Data : Specific synthesis details, crystallographic data, and in vitro activity for the target compound are unavailable in the provided evidence.
  • Contradictions : While nitro groups generally enhance polarity, their impact on bioavailability varies depending on the scaffold; direct comparisons require experimental validation .

Biological Activity

tert-Butyl 7'-nitro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a complex organic compound notable for its spirocyclic structure and various functional groups, including a nitro group and a tert-butyl ester. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an agonist for Toll-like receptors (TLRs), which are crucial in immune response modulation.

The molecular formula of this compound is C15H19N3O4, with a molecular weight of 305.33 g/mol. The compound's structure includes a spirocyclic arrangement that can influence its biological interactions.

PropertyValue
Molecular FormulaC15H19N3O4
Molecular Weight305.33 g/mol
IUPAC Nametert-butyl 7-nitrospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate
InChIInChI=1S/C15H19N3O4/c1-14(2,3)22-13(19)17-8-15(9-17)7-16-12-10(15)5-4-6-11(12)18(20)21/h4-6,16H,7-9H2,1-3H3
Canonical SMILESCC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=CC=C3N+[O-]

The biological activity of this compound is primarily attributed to its interaction with Toll-like receptors (TLR7 and TLR8). These receptors are expressed on antigen-presenting cells and play a significant role in the innate immune response. The nitro group in the compound can participate in redox reactions, potentially enhancing the immune response by activating these receptors.

Interaction with TLRs

Research indicates that compounds similar to tert-butyl 7'-nitro derivatives can modulate the activity of TLRs, leading to increased cytokine production (e.g., IFNα and TNFα) from human peripheral blood mononuclear cells (PBMCs). A study demonstrated that variations in linker length and ring structures significantly affect TLR7/8 potency and specificity, indicating that structural modifications can enhance biological activity .

Case Studies

Several studies have investigated the biological effects of azetidine derivatives similar to tert-butyl 7'-nitro:

  • TLR Agonists : In a study evaluating various N-heterocyclic oxoadenines as TLR agonists, it was found that modifications in the azetidine structure could lead to significant increases in receptor activation potency. For instance, increasing the carbon linker length in azetidine derivatives enhanced TLR7 activity by up to 28-fold .
  • Cytotoxicity Assessment : The cytotoxic effects of azetidine derivatives were evaluated across different cell lines including primary human PBMCs and Vero cells. Some derivatives demonstrated selective toxicity profiles, which are critical for therapeutic applications .

Research Findings

Research findings highlight the following key points regarding the biological activity of tert-butyl 7'-nitro:

  • Agonistic Activity : The compound exhibits agonistic properties towards TLR7/8, indicating its potential as an immunomodulatory agent.
  • Structure-Activity Relationship (SAR) : Variations in the structure significantly influence biological outcomes. For example, modifications that enhance hydrophobic interactions or increase steric bulk can improve receptor binding affinity .

Q & A

Basic Research Question

  • Handling: Use PPE including nitrile gloves, safety goggles, and lab coats. Avoid dust generation; work in a fume hood with local exhaust ventilation .
  • Storage: Store at 2–8°C in a dry, airtight container. Protect from moisture and light to prevent hydrolysis of the tert-butyl carbamate group .
  • Spill Management: Collect spills using non-sparking tools and place in sealed containers for hazardous waste disposal. Avoid water flushing to prevent environmental contamination .

How can discrepancies in hazard classification across SDS be reconciled in risk assessments?

Advanced Research Question
Discrepancies arise due to limited toxicological data (e.g., some SDS state "no known hazards" , while others recommend stringent PPE ). Mitigation strategies include:

  • Precautionary Principle: Assume acute toxicity risks (e.g., skin/eye irritation) and adhere to stricter guidelines (e.g., NIOSH/EN 166-compliant respirators for particulate exposure) .
  • Data Cross-Validation: Consult peer-reviewed studies on structurally related nitro-spiro compounds, which may indicate mutagenicity or respiratory sensitization risks .

What analytical techniques are critical for confirming structure and purity, and how should conflicting spectral data be addressed?

Advanced Research Question

  • Primary Techniques:
    • NMR: Compare 1H^1H and 13C^{13}C chemical shifts to published data for spiroazetidine-indole frameworks (e.g., δ 1.66 ppm for tert-butyl protons; δ 175–180 ppm for carbonyl carbons) .
    • HRMS: Validate molecular weight (e.g., calculated m/z 421.1758 vs. observed 421.1755) .
  • Resolving Discrepancies: If NMR signals deviate (e.g., unexpected splitting), recheck sample purity via TLC (R_f ~0.29 in 4:1 hexane:EtOAc) or HPLC (95% ee using Chiralpak columns) .

What strategies enable enantioselective synthesis of similar spiro compounds?

Advanced Research Question

  • Chiral Catalysts: Iridium or palladium complexes with phosphine ligands induce asymmetry during cyclization (e.g., 95% ee achieved via iridium-catalyzed allylic amination) .
  • Dynamic Kinetic Resolution: Utilize temperature-controlled reactions to stabilize transition states favoring the desired enantiomer .

What are key considerations for scaling up synthesis while maintaining yield and purity?

Basic Research Question

  • Reactor Design: Use jacketed reactors for precise temperature control during exothermic steps (e.g., nitration).
  • Solvent Selection: Replace DMF with recyclable solvents (e.g., acetonitrile) to reduce waste .
  • Process Monitoring: Implement in-line FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

How can potential mutagenicity concerns be evaluated despite conflicting SDS data?

Advanced Research Question

  • In Silico Screening: Use software (e.g., OECD QSAR Toolbox) to predict nitro-group-mediated mutagenicity .
  • Ames Test: Conduct bacterial reverse mutation assays if the compound contains aromatic nitro motifs, which are known mutagenic alerts .

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